2-[2-(Diethylamino)ethoxy]benzonitrile chemical structure and properties
2-[2-(Diethylamino)ethoxy]benzonitrile chemical structure and properties
An In-depth Technical Guide to 2-[2-(Diethylamino)ethoxy]benzonitrile
Abstract
This technical guide provides a comprehensive overview of 2-[2-(Diethylamino)ethoxy]benzonitrile (CAS No. 938118-91-3), a member of the aminoalkoxy benzonitrile class of compounds. While specific experimental data for this particular ortho-isomer is less prevalent in publicly accessible literature compared to its meta- and para-isomers, this document synthesizes available information and established chemical principles to serve as a vital resource for researchers in synthetic chemistry and drug development. The guide covers the molecule's core chemical identity, a proposed, high-yield synthetic protocol based on well-established Williamson ether synthesis, predicted spectroscopic characteristics, and its potential applications as a versatile intermediate in medicinal chemistry.
Chemical Identity and Molecular Structure
2-[2-(Diethylamino)ethoxy]benzonitrile is an aromatic organic compound characterized by a benzonitrile core functionalized at the ortho (2-position) with a diethylaminoethoxy side chain. This unique arrangement, featuring a nitrile group, an ether linkage, and a tertiary amine, makes it a valuable and reactive building block.
-
IUPAC Name: 2-[2-(diethylamino)ethoxy]benzonitrile
-
CAS Number: 938118-91-3[1]
-
Molecular Formula: C₁₃H₁₈N₂O[2]
-
Molecular Weight: 218.30 g/mol [2]
-
SMILES: CCN(CC)CCOC1=CC=CC=C1C#N
The structural arrangement of these functional groups is visualized below.
Caption: Chemical structure of 2-[2-(Diethylamino)ethoxy]benzonitrile.
Physicochemical Properties
While comprehensive, experimentally verified data for this specific isomer is limited, the table below summarizes its known identifiers. For context, properties of the analogous para-isomer, 4-[2-(diethylamino)ethoxy]benzonitrile (CAS 49773-11-7), are included as they provide a reasonable estimation of the expected physical characteristics.
| Property | Value (for 2-isomer) | Estimated/Analogous Value (from 4-isomer) | Reference |
| CAS Number | 938118-91-3 | 49773-11-7 | [1][2] |
| Molecular Formula | C₁₃H₁₈N₂O | C₁₃H₁₈N₂O | [2] |
| Molecular Weight | 218.30 g/mol | 218.30 g/mol | [2] |
| Appearance | - | Liquid or low-melting solid | - |
| Boiling Point | Not reported | ~315-324 °C | [3] |
| Density | Not reported | ~1.07 g/cm³ | [3] |
| LogP (Octanol-Water) | Not reported | 2.19 | [3] |
| pKa (Basic) | Not reported | 8.23 | [3] |
Synthesis and Purification
The synthesis of 2-[2-(diethylamino)ethoxy]benzonitrile can be reliably achieved via the Williamson ether synthesis. This well-established nucleophilic substitution reaction provides a high-yield pathway by reacting the sodium or potassium salt of 2-hydroxybenzonitrile (2-cyanophenol) with 2-(diethylamino)ethyl chloride. The protocol described for the synthesis of related isomers serves as a robust template for this procedure.[4][5]
Reaction Principle
The synthesis proceeds in two conceptual steps. First, a moderately strong base deprotonates the phenolic hydroxyl group of 2-hydroxybenzonitrile, forming a highly nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of 2-(diethylamino)ethyl chloride, displacing the chloride leaving group to form the desired ether linkage.
Detailed Experimental Protocol
Materials:
-
2-Hydroxybenzonitrile (Salicylonitrile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
2-(Diethylamino)ethyl chloride hydrochloride
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask to create a stirrable slurry (approx. 10 mL of solvent per gram of 2-hydroxybenzonitrile).
-
Reactant Addition: Add 2-(diethylamino)ethyl chloride hydrochloride (1.1 - 1.2 eq) to the mixture. Causality Note: Using the hydrochloride salt is common and cost-effective; the excess base (K₂CO₃) will neutralize the HCl and deprotonate the phenol.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C is appropriate) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the resulting crude residue in dichloromethane or ethyl acetate. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x). Trustworthiness Note: The aqueous washes are critical for removing any remaining inorganic salts and unreacted starting materials, ensuring a purer final product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase to prevent the amine product from streaking on the acidic silica.
Spectroscopic Characterization (Predicted)
While specific spectra are not available in the cited literature, the structure of 2-[2-(diethylamino)ethoxy]benzonitrile allows for the confident prediction of its key spectroscopic features.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Expect four signals in the aromatic region (~6.9-7.6 ppm), exhibiting a complex splitting pattern characteristic of an ortho-disubstituted benzene ring.
-
Ethoxy Methylene Protons (-O-CH₂-): A triplet is expected around 4.1-4.3 ppm.
-
Amino Methylene Protons (-N-CH₂-): A triplet is expected further upfield, around 2.8-3.0 ppm.
-
Ethyl Protons (-N-CH₂-CH₃): A quartet around 2.6-2.8 ppm and a triplet around 1.0-1.2 ppm, corresponding to the methylene and methyl groups of the two ethyl substituents, respectively.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six distinct signals are expected in the ~110-160 ppm range.
-
Nitrile Carbon (-C≡N): A characteristic signal around 115-120 ppm.
-
Aliphatic Carbons: Signals corresponding to the four distinct carbon environments of the diethylaminoethoxy chain will appear in the upfield region (~12-70 ppm).
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
Nitrile Stretch (C≡N): A sharp, strong absorption band is expected in the range of 2220-2235 cm⁻¹. The nitrile group is an excellent infrared chromophore.[6]
-
Aryl Ether Stretch (C-O-C): Strong bands corresponding to the asymmetric and symmetric C-O-C stretching will appear around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
-
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.
-
-
MS (Mass Spectrometry):
-
The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 218. A prominent fragment would likely arise from the cleavage of the C-O bond, generating a diethylaminoethyl cation.
-
Applications and Research Interest
The primary utility of 2-[2-(diethylamino)ethoxy]benzonitrile lies in its role as a synthetic intermediate . The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or primary amide, or reduced to a primary amine (a benzylamine derivative).[7]
-
Pharmaceutical Scaffolding: Analogous compounds like 4-[2-(dimethylamino)ethoxy]benzonitrile are known intermediates in the synthesis of pharmaceuticals, such as the gastroprokinetic agent Itopride.[4][8] The ortho-isomer described herein can be used to generate novel molecular scaffolds, allowing medicinal chemists to explore new regions of chemical space and modulate pharmacokinetic properties through positional isomerism.
-
Material Science: Benzonitrile derivatives can be precursors to polymers and other advanced materials.
-
Fundamental Research: The presence of a tertiary amine allows for its use in studies requiring a basic moiety or as a ligand for metal coordination.
The biocompatibility of the nitrile group is well-documented, with over 30 nitrile-containing pharmaceuticals currently prescribed, making nitrile-containing intermediates like this one highly relevant for drug discovery programs.[9]
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 938118-91-3 should be consulted, compounds in this class should be handled with care. Based on analogous structures, the following GHS hazard statements may apply:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
References
- Smolecule. (2023, August 15). Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3.
- Sigma-Aldrich. 2-[2-(dimethylamino)ethoxy]benzonitrile | 206261-63-4.
- PubChem. 4-[2-(Dimethylamino)ethoxy]benzonitrile | C11H14N2O | CID 546912.
- EPA CompTox Chemicals Dashboard. 4-[2-(diethylamino)ethoxy]benzonitrile Properties.
- BLDpharm. 49773-11-7|4-(2-(Diethylamino)ethoxy)benzonitrile.
- CymitQuimica. CAS 24197-95-3: 4-[2-(Dimethylamino)ethoxy]benzonitrile.
- Google Patents. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
- Bide Pharmatech. CAS号:938118-91-3.
- Google Patents. WO 2006/011696 A1.
- LGC Standards. 4-[2-(Dimethylamino)ethoxy]benzonitrile.
- Wikipedia. Benzonitrile.
- Benchchem. The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide.
- Haddad, et al. (2017). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
Sources
- 1. CAS:938118-91-3, 2-[2-(Diethylamino)ethoxy]benzonitrile-毕得医药 [bidepharm.com]
- 2. 49773-11-7|4-(2-(Diethylamino)ethoxy)benzonitrile|BLD Pharm [bldpharm.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Benzonitrile - Wikipedia [en.wikipedia.org]
- 7. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents [patents.google.com]
- 8. 4-[2-(Dimethylamino)ethoxy]benzonitrile | LGC Standards [lgcstandards.com]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
